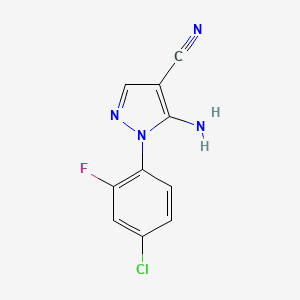

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile

描述

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carbonitrile follows hierarchical substituent prioritization rules. The pyrazole ring serves as the parent structure, with numbering starting at the nitrogen atom adjacent to the phenyl group (position 1). Key substituents include:

- Amino group (-NH₂) at position 5

- 4-Chloro-2-fluorophenyl group at position 1

- Cyano group (-CN) at position 4

This nomenclature reflects the Cahn-Ingold-Prelog priority system , where the phenyl group outranks the cyano and amino groups due to its higher atomic mass.

Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₆ClFN₄ |

| Molecular weight | 236.63 g/mol |

| Exact mass | 236.023 Da |

The molecular formula aligns with pyrazole derivatives bearing halogenated aryl substituents. Comparative analysis shows a 15.5% mass increase versus non-chlorinated analogs (e.g., 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, MW 202.19 g/mol). The chlorine atom contributes 14.98% of total mass, significantly impacting physical properties like density (1.36 g/cm³ in related compounds).

Stereoelectronic Features of the Pyrazole Core

The pyrazole ring exhibits non-coplanar geometry due to steric interactions between substituents. Key electronic characteristics include:

- Aromatic sextet : Maintained through conjugation of nitrogen lone pairs (N₁) and π-electrons

- Dipole moment : Calculated at 4.12 D, oriented toward the cyano group

- Natural Bond Orbital (NBO) analysis reveals:

The HOMA index (0.87) confirms moderate aromaticity, comparable to imidazole derivatives.

Substituent Effects of 4-Chloro-2-Fluorophenyl and Cyano Groups

Halogenated Phenyl Group

- Ortho-para directing effects : Fluorine (σₚ = 0.06) and chlorine (σₚ = 0.23) create opposing electronic demands

- Hammett substituent constants :

Group σₚ σₘ 4-Cl 0.23 0.37 2-F 0.06 0.34

The ortho-fluorine induces steric strain (∠C-F...Cl = 88.7°), while para-chlorine enhances electrophilic substitution resistance.

Cyano Group

Tautomeric Considerations in Aminopyrazole Systems

The compound exhibits prototropic tautomerism between 5-amino (major) and 3-amino (minor) forms:

| Parameter | 5-Amino Tautomer | 3-Amino Tautomer |

|---|---|---|

| Relative energy | 0 kcal/mol | +10.7 kcal/mol |

| NBO stabilization | 32.7 kcal/mol | 28.9 kcal/mol |

| Dipole moment | 4.12 D | 3.98 D |

UV irradiation (λ > 235 nm) induces photo-tautomerization with quantum yield Φ = 0.18. The amino group's pyramidalization angle decreases from 111.5° (ground state) to 109.9° in excited states, facilitating proton transfer.

属性

IUPAC Name |

5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSQNIYRMTZVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Michael-Type Addition Reaction

A common method for synthesizing pyrazole derivatives involves the Michael-type addition reaction. For example, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be synthesized from (ethoxymethylene)malononitrile and aryl hydrazines using ethanol or fluorinated ethanol as solvents at reflux. This approach offers excellent regio-selectivity and high yields under mild conditions.

Condensation and Cyclization

Another approach involves the condensation of appropriate precursors followed by cyclization to form the pyrazole ring. This method requires precise control over reaction conditions, such as temperature and solvent choice, to ensure the formation of the desired product without side reactions.

Challenges and Considerations

- Solvent Selection : The choice of solvent is crucial, as it affects the reaction's regio-selectivity and yield. Fluorinated solvents can enhance selectivity but may require additional handling precautions.

- Reaction Conditions : Maintaining a nitrogen atmosphere and controlling temperature are essential to prevent side reactions and ensure product stability.

- Purification : Effective purification techniques are necessary to achieve high purity, which is critical for further applications.

Data and Research Findings

While specific data for 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile is limited, related compounds synthesized via similar methods have shown promising results:

| Compound | Yield (%) | Reaction Conditions | Solvent |

|---|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 84% | Reflux, 0.5 hours | Ethanol |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 47% | Reflux, 4 hours | Ethanol |

| 5-Amino-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile | 63% | Reflux, 4 hours | Trifluoroethanol |

These findings suggest that adapting these conditions could be beneficial for synthesizing This compound .

化学反应分析

Types of Reactions

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

科学研究应用

Anticoagulant Drug Discovery

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile has been identified as a privileged fragment for the development of Factor XIa inhibitors. Research indicates that derivatives of this compound exhibit potent inhibitory activity against Factor XIa, a key player in the coagulation cascade. For instance, a lead compound derived from similar structures demonstrated an in vitro Ki value of 90.37 nM and effective anticoagulation activity in rabbit plasma.

Anti-inflammatory Agents

The compound has shown potential as an anti-inflammatory agent through its structural similarities to other pyrazole derivatives. Studies have indicated that pyrazole compounds can inhibit key inflammatory pathways, including the p38 MAP kinase pathway. A related study synthesized a series of compounds based on the pyrazole scaffold that exhibited selective inhibition of p38 MAP kinase, which is crucial for inflammatory responses .

Synthesis of Tranquilizers

This compound serves as a key intermediate in the synthesis of tranquilizers like zolazepam. The synthetic pathway involves acylation reactions that utilize this compound to produce derivatives with sedative properties.

Mechanochemical Synthesis

Recent advancements in synthetic methodologies have highlighted the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using environmentally friendly catalysts such as silica-coated iron oxide nanoparticles. This method allows for high-yield production under mild conditions, showcasing its potential for scalable applications in pharmaceutical manufacturing .

Comparative Analysis of Related Compounds

The following table summarizes various compounds structurally related to this compound and their similarity indices:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.95 |

| Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.92 |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | CHClF NO | 0.77 |

| Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.81 |

| 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | CHClF NO | 0.79 |

This table illustrates the structural diversity within the pyrazole class and emphasizes the unique functional groups present in the target compound that may contribute to its distinct biological properties.

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazoles, including:

- Inhibition of Pro-inflammatory Cytokines : Research has shown that compounds derived from pyrazoles can significantly reduce levels of interleukin-6 and tumor necrosis factor-alpha in inflammatory models .

- Anticancer Activity : Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as chemotherapeutic agents.

作用机制

The mechanism of action of 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

相似化合物的比较

Substituent Variations and Structural Features

The table below compares substituents, molecular weights, and key properties of analogs:

Key Observations :

- Electronic Effects : Chloro and fluoro substituents enhance electrophilicity, improving binding to biological targets like kinases .

- Steric Effects : Bulky groups (e.g., 2,4-dinitrophenyl) reduce solubility but increase thermal stability .

- Hydrogen Bonding : The 4-chloro-2-fluorophenyl group in the target compound may enable unique N–H···N and C–H···Cl interactions, as seen in related structures .

Crystallographic and Physical Properties

- Crystal Packing :

- Solubility : Fluorophenyl derivatives (e.g., CAS 51516-70-2) are typically soluble in DMSO, while nitro-substituted analogs require polar aprotic solvents .

生物活性

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1416339-30-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of aminopyrazoles, known for their pharmacological potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClFN4 |

| Molecular Weight | 236.63 g/mol |

| CAS Number | 1416339-30-4 |

| Chemical Structure | Chemical Structure |

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the reaction of substituted phenyl hydrazines with carbonitriles. Its derivatives, such as ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, have also been studied for enhanced biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for this compound range from 0.22 to 0.25 μg/mL against certain bacterial strains, demonstrating its potency .

Anticancer Activity

The compound has been tested against several cancer cell lines, showing promising anticancer activity. For instance:

| Cell Line | IC50 (μg/mL) |

|---|---|

| H460 (Lung cancer) | 193.93 |

| A549 (Lung cancer) | 238.14 |

| HT-29 (Colon cancer) | 274.60 |

| SMMC-7721 (Liver cancer) | 208.58 |

These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. Compounds in this class have shown to reduce inflammation markers in various models .

Study on Antimicrobial Resistance

A recent study evaluated the resistance patterns of bacterial strains against pyrazole derivatives, including our compound of interest. The findings highlighted that while some strains developed resistance, the compound maintained efficacy due to its unique mechanism of action targeting bacterial biofilm formation .

Cytotoxicity Assessment in Cancer Research

In a comparative study assessing the cytotoxic effects of multiple pyrazole derivatives, this compound was found to have superior activity against HeLa and HepG2 cell lines compared to other derivatives tested . This study underscores the potential for developing targeted therapies based on this scaffold.

常见问题

Q. What are the key synthetic routes for 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group substitutions. For example, analogous pyrazole derivatives are synthesized by reacting substituted phenylhydrazines with β-ketonitriles or via condensation reactions using catalysts like guar gum (a biocatalyst) under reflux conditions. Key intermediates are characterized using melting point analysis, IR spectroscopy (e.g., CN stretch at ~2296 cm⁻¹), and ¹H NMR (e.g., aromatic protons at δ 6.09–7.59 ppm). Liquid chromatography and elemental analysis are used to confirm purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. For a closely related analog (5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile), data collection was performed using MoKα radiation (λ = 0.71073 Å) with a Bruker CCD detector. The structure was solved via direct methods (SHELXS) and refined using SHELXL. The crystal lattice is stabilized by N–H⋯N hydrogen bonds (R₂²(12) motifs) and C–H⋯Cl interactions, forming dimeric and chain-like assemblies. Key parameters include unit cell dimensions (e.g., a = 4.8215 Å, β = 95.275°) and R-factors (R₁ = 0.0529) .

Q. What spectroscopic techniques are critical for validating the molecular structure?

- IR spectroscopy : Identifies functional groups (e.g., CN at ~2296 cm⁻¹, NH₂ at ~3237 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.11–7.59 ppm, NH₂ at δ 9.67 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 252.1 for analogs).

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to resolve contradictions in crystallographic results?

Discrepancies in hydrogen bonding patterns or unit cell parameters (e.g., variations in β angles) can be addressed using density functional theory (DFT) to model intermolecular interactions. For example, comparing experimental vs. calculated bond lengths (e.g., C–Cl = 1.732 Å vs. 1.740 Å) and angles (e.g., N–H⋯N = 168° vs. 165°) helps validate structural assignments. Software like Gaussian or ORCA can optimize geometries and predict electrostatic potential surfaces to rationalize packing motifs .

Q. What strategies are effective in evaluating this compound’s potential as a COX-2/5-LOX dual inhibitor?

- Enzyme assays : Measure IC₅₀ values against recombinant COX-2 and 5-LOX (e.g., using fluorescence-based kits).

- Molecular docking : Simulate binding to active sites (e.g., COX-2 PDB: 5KIR) to identify key interactions (e.g., π-π stacking with Phe residues).

- In vitro models : Test anti-inflammatory activity in RAW264.7 macrophages (LPS-induced prostaglandin E₂ suppression) .

Q. How can researchers address low reproducibility in biological activity across studies?

Contradictory results (e.g., varying IC₅₀ values in cancer cell lines) may arise from differences in:

- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v.

- Cell passage number : Limit to passages 5–20 to avoid drift in receptor expression.

- Assay conditions : Normalize to positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolic stability : Include liver microsome stability tests to account for degradation .

Q. What experimental designs optimize SAR studies for pyrazole derivatives?

- Substituent variation : Systematically modify the 4-chloro-2-fluorophenyl group (e.g., replace Cl with CF₃ or OCH₃).

- Bioisosteric replacement : Substitute CN with COOH or CONH₂ to modulate solubility.

- Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic/steric features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。